4-(1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride
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Overview
Description
4-(1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride is a chemical compound that features a pyrazole ring attached to a benzene ring, which is further substituted with a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride with a fluoride source. The sulfonyl chloride precursor can be synthesized by reacting 4-aminobenzenesulfonic acid with nitrosyl chloride to form the corresponding sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and reduction: Products vary based on the specific reaction but may include oxidized or reduced forms of the pyrazole ring.
Scientific Research Applications
4-(1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound has potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors that interact with sulfonyl fluoride groups.
Biological studies: It can be used to study enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to enzyme inhibition or protein modification. The pyrazole ring may also interact with specific molecular targets, contributing to the compound’s overall biological activity[3][3].
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
3-fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride: Contains a fluorine atom on the benzene ring, which may alter its reactivity and biological activity.
Uniqueness
4-(1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which is highly reactive and can form stable covalent bonds with nucleophiles. This makes it particularly useful in applications requiring irreversible enzyme inhibition or protein modification.
Properties
Molecular Formula |
C9H7FN2O2S |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-pyrazol-1-ylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H7FN2O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H |
InChI Key |
LUILZWXVSYSKEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
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